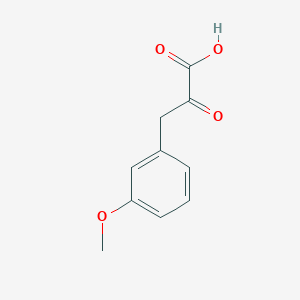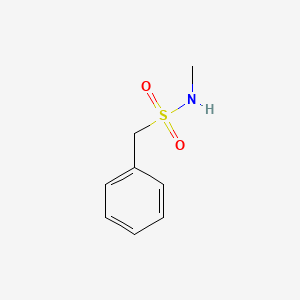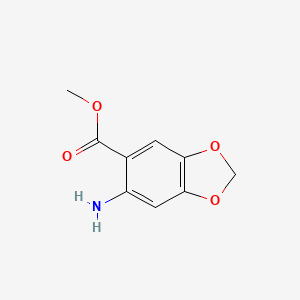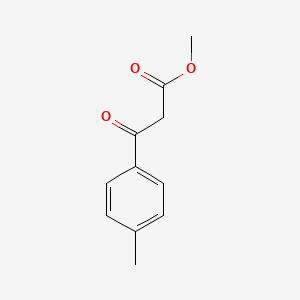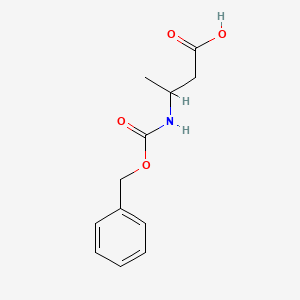
3-(((Benzyloxy)carbonyl)amino)butanoic acid
Übersicht
Beschreibung
“3-(((Benzyloxy)carbonyl)amino)butanoic acid” is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.26 . The compound is solid in physical form and should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The compound has a butyric acid group with a stretched trans conformation . The dihedral angle between the phenyl ring and the oxycarboxyamino N—(C=O)—O—C plane is 56.6° .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 237.26 . The compound should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The compound is extensively used in peptide synthesis. The benzyloxy carbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted reactions that may occur at the amino group, thus ensuring that the peptide chain grows correctly. This is particularly useful in the synthesis of dipeptides, where precise control over reaction sites is crucial .
Ionic Liquid Formation
“3-(((Benzyloxy)carbonyl)amino)butanoic acid” can be used to create room-temperature ionic liquids (RTILs) when combined with 1-ethyl-3-methylimidazolium cation. These RTILs have potential applications in organic synthesis as they can act as efficient reactants and reaction media, especially when their reactive side chain and N-terminus are chemically protected .
Organic Synthesis
In organic synthesis, the Boc group of the compound is used to protect the amino group of amino acids. This allows for selective reactions to occur at other reactive sites without interference from the amino group. After the desired reactions have taken place, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further synthesis .
Medicinal Chemistry
The compound plays a role in medicinal chemistry, where it is used in the synthesis of drug molecules. The protection of amino groups is essential in the multi-step synthesis of complex molecules, ensuring that the final product has the correct structure and pharmacological properties .
Material Science
In material science, the compound can be used to modify the surface properties of materials. By attaching the Boc-protected amino acid to a surface, researchers can create materials with specific characteristics, such as increased hydrophobicity or altered electrical properties .
Enzyme Inhibition Studies
The compound can be used in enzyme inhibition studies to understand the mechanism of action of enzymes. By using protected amino acids, researchers can investigate how enzymes interact with substrates and inhibitors, which is crucial for drug development .
Bioconjugation
“3-(((Benzyloxy)carbonyl)amino)butanoic acid” is used in bioconjugation techniques where it helps in linking peptides to other molecules, such as fluorescent dyes or drugs. This is particularly important in the development of targeted therapies and diagnostic tools .
Environmental Analysis
The compound can also be applied in environmental analysis. Protected amino acids can be used as standards or reagents in the detection and quantification of contaminants in environmental samples, aiding in the assessment of pollution levels .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJKPFAIAWVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307860 | |
| Record name | 3-{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((Benzyloxy)carbonyl)amino)butanoic acid | |
CAS RN |
51440-81-4 | |
| Record name | 3-{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-DL-beta -Homoalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

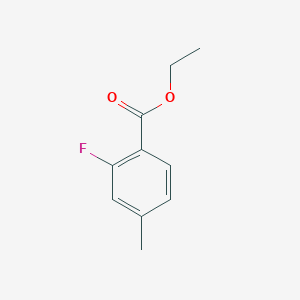
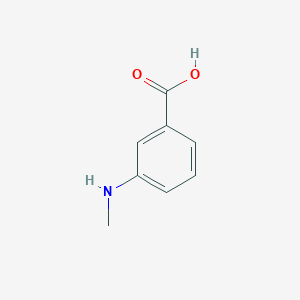
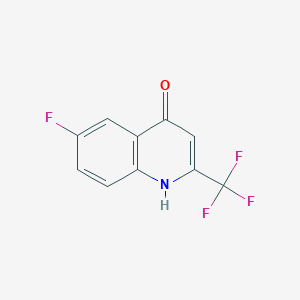
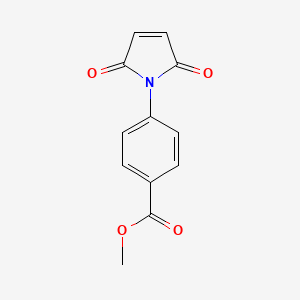
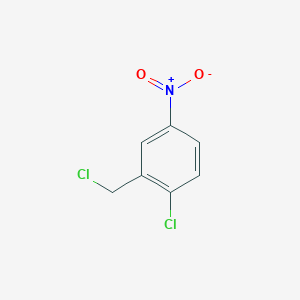
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
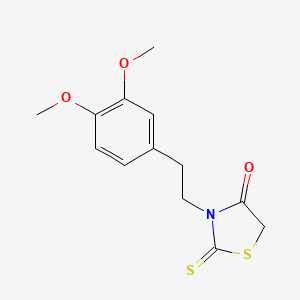
![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)
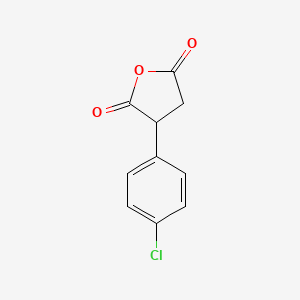
![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)
